2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide
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Description
This compound belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine .
Synthesis Analysis
The synthesis of this compound involves a conformationally-constrained design strategy . The carbodiimides obtained from reactions of iminophosphorane with aromatic isocyanates, reacted with amines, phenols or ROH to give 2-substituted 5,6,7,8-tetrahydropyrido .Molecular Structure Analysis
The molecular formula of this compound is C14H18N2O3S . It has a structural relationship with purine bases such as adenine and guanine .Chemical Reactions Analysis
The compound is synthesized as a potent JAK3 inhibitor for the treatment of idiopathic pulmonary fibrosis (IPF) . The in situ formed 4-oxo-4H-thieno [3,4-c]chromene-3-diazonium sulfate in the coupling reactions involving the parent 2-aminothiophene and various phenolic and arylamines’ couplers, readily undergoes homocyclotrimerization at low temperature .Physical and Chemical Properties Analysis
The molecular weight of the compound is 294.36932 .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-chloro-2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S2/c1-3-4-8-23-18(25)17-13(7-9-27-17)22-19(23)28-11-16(24)21-14-10-12(20)5-6-15(14)26-2/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLANXXDTVYRKKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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